N-[4-({[4-(Trifluoromethyl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-YL]benzamide
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Overview
Description
N-[4-({[4-(Trifluoromethyl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-YL]benzamide is a complex organic compound that features a trifluoromethyl group, a thiazole ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({[4-(Trifluoromethyl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-YL]benzamide typically involves multiple steps. One common approach is the reaction of 4-(trifluoromethyl)benzylamine with thiazole-2-carboxylic acid, followed by coupling with benzoyl chloride under appropriate conditions. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[4-({[4-(Trifluoromethyl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-YL]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzamide moiety
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[4-({[4-(Trifluoromethyl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-YL]benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of N-[4-({[4-(Trifluoromethyl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-YL]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)benzylamine
- Benzenesulfonamide, N-fluoro-N-[4-(trifluoromethyl)phenyl]-
- N-(4-Methoxyphenyl)benzamide
Uniqueness
N-[4-({[4-(Trifluoromethyl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-YL]benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the thiazole ring contributes to its biological activity. These features make it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C19H14F3N3O2S |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
N-[4-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C19H14F3N3O2S/c20-19(21,22)13-6-8-14(9-7-13)23-16(26)10-15-11-28-18(24-15)25-17(27)12-4-2-1-3-5-12/h1-9,11H,10H2,(H,23,26)(H,24,25,27) |
InChI Key |
GGPUVKJACSWTQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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